molecular formula C14H8ClF3N4 B2612089 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-41-9

1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No. B2612089
CAS RN: 338411-41-9
M. Wt: 324.69
InChI Key: HFFFLDPXLBMREY-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The presence of a trifluoromethyl group and a chlorophenyl group suggests that this compound could have interesting properties and potential applications, especially in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a chlorophenyl group . These groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the tetrazole ring, the trifluoromethyl group, and the chlorophenyl group . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tetrazole ring, the trifluoromethyl group, and the chlorophenyl group . For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Docking Studies and Structural Analysis

  • Tetrazole derivatives, including those structurally similar to the compound , have been analyzed through docking studies and X-ray crystallography, revealing insights into their molecular orientation and interactions within active sites of specific enzymes, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Interactions with Biological Macromolecules

  • Studies on 1,2,3-triazole derivatives, similar in structure to the compound, have explored their interactions with various biomacromolecules such as human serum albumin, bovine hemoglobin, human immunoglobulin, and DNA. These interactions are characterized by high binding constants and are influenced by hydrophobic interactions, electrostatic forces, or hydrogen bonds (Liu et al., 2020).

Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing new triazole derivatives, focusing on their structural features and potential antimicrobial applications. This includes studying the influence of substituents on the rings and how they affect interaction energies in the compounds (Ahmed et al., 2020).

Potential Antimicrobial and Antifungal Applications

  • Various triazole derivatives, including those structurally related to 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, have been explored for their antimicrobial and antifungal properties. This includes the synthesis of novel compounds with potential as antimicrobial agents (Bhat et al., 2016).

Electron-Induced Reactivity Studies

  • Electron-induced reactivity of tetrazole compounds, akin to the chemical , has been studied to understand how molecular structure influences reactions like ring opening. These studies are crucial for understanding the chemical behavior of such compounds under specific conditions (Luxford et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential applications, such as in the field of medicinal chemistry, and further studying its properties and reactivity .

properties

IUPAC Name

1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4/c15-11-5-2-6-12(8-11)22-13(19-20-21-22)9-3-1-4-10(7-9)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFFLDPXLBMREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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